molecular formula C15H11NO3 B1623303 methyl 9-(hydroxyimino)-9H-fluorene-4-carboxylate CAS No. 5043-64-1

methyl 9-(hydroxyimino)-9H-fluorene-4-carboxylate

Cat. No.: B1623303
CAS No.: 5043-64-1
M. Wt: 253.25 g/mol
InChI Key: NGVLXRBIJYFIFM-JQIJEIRASA-N
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Description

Methyl 9-(hydroxyimino)-9H-fluorene-4-carboxylate is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structure and Properties Analysis

Studies have focused on understanding the structural and property aspects of fluorene derivatives, including 9-hydroxy-fluorene-9-carboxylic acid and its methyl ester. The investigations into their infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectra, alongside geometric structure parameters obtained through optimization methods, have shown consistency with X-ray diffraction results. These studies highlight the unsymmetrical positioning of 9-substituents relative to the molecular plane, which has implications for the electronic and photophysical properties of these compounds (Yu Yun & Yan Da, 1992).

Chemical Reactivity and Hydrolysis

Research into the chemical reactivity of fluorene carboxylate esters, including the effects of aromatic ester conjugate bases on E1cB ester hydrolysis, provides insights into the mechanisms underlying their alkaline hydrolysis. These studies offer a detailed understanding of the pH-dependent ionization and subsequent reactions, revealing the conditions under which hydrolysis rates become independent of pH, and elucidating the factors influencing eliminative reactivity of fluorene ester anions (Manoochehr Alborz & K. Douglas, 1982).

Applications in Polymer Science

Synthesis and characterization of polymers incorporating fluorene units, such as blue-light-emitting copolymers, highlight the application of fluorene derivatives in advanced material science. These polymers, made from fluorene-diboronic ester and aryl-carbazole, exhibit high glass transition temperatures and have been studied for their photophysical, electrochemical, and electroluminescent properties. This research underscores the potential of fluorene derivatives in the development of materials with specific optical and electronic functionalities (W. Wong et al., 2005).

Organic Synthesis and Catalysis

The versatility of fluorene derivatives in organic synthesis is also a significant area of research. For example, studies on N alpha-protected amino acid 9-fluorenylmethyl esters (Fm esters) and their use in peptide synthesis highlight the utility of fluorene-based protecting groups in the synthesis of complex biomolecules. These studies show that fluorene derivatives can be efficiently used for the protection and deprotection of functional groups in sensitive molecular frameworks (M. Bednarek & M. Bodanszky, 1983).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9H-Fluorene-4-carboxylic acid, 9-(hydroxyimino)-, methyl ester involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Fluorene", "Bromine", "Sodium hydroxide", "Hydroxylamine hydrochloride", "Methanol", "Sulfuric acid", "Sodium bicarbonate", "Methanesulfonyl chloride", "Triethylamine" ], "Reaction": [ "Bromination of fluorene to form 9-bromofluorene", "Reaction of 9-bromofluorene with hydroxylamine hydrochloride to form 9-bromo-4-hydroxyimino-fluorene", "Methylation of 9-bromo-4-hydroxyimino-fluorene with methanol and sodium hydroxide to form 9-bromo-4-methoxyimino-fluorene", "Reaction of 9-bromo-4-methoxyimino-fluorene with sulfuric acid to form 9H-Fluorene-4-carboxylic acid, 9-(hydroxyimino)-", "Conversion of 9H-Fluorene-4-carboxylic acid, 9-(hydroxyimino)- to its methyl ester form using methanesulfonyl chloride and triethylamine" ] }

CAS No.

5043-64-1

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

methyl (9E)-9-hydroxyiminofluorene-4-carboxylate

InChI

InChI=1S/C15H11NO3/c1-19-15(17)12-8-4-7-11-13(12)9-5-2-3-6-10(9)14(11)16-18/h2-8,18H,1H3/b16-14+

InChI Key

NGVLXRBIJYFIFM-JQIJEIRASA-N

Isomeric SMILES

COC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N\O

SMILES

COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NO

Canonical SMILES

COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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